3-(Dibenzofuran-2-yl)-9H-carbazole
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Overview
Description
3-(Dibenzo[b,d]furan-2-yl)-9H-carbazole is an organic compound that combines the structural features of dibenzofuran and carbazole. Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring, while carbazole is a tricyclic aromatic compound with a nitrogen atom in the central ring. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibenzo[b,d]furan-2-yl)-9H-carbazole typically involves the following steps:
O-Arylation Reaction: This step involves the reaction of substituted phenols with aryl halides in the presence of a base to form diaryl ethers.
Cyclization: The diaryl ethers undergo cyclization to form the dibenzofuran core.
Industrial Production Methods
Industrial production of 3-(Dibenzo[b,d]furan-2-yl)-9H-carbazole follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Dibenzo[b,d]furan-2-yl)-9H-carbazole undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, such as halogenation and nitration, due to the presence of aromatic rings.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form various derivatives.
Common Reagents and Conditions
Oxidation: Oxidation can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include halogenated derivatives, nitro derivatives, and various cross-coupled products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Dibenzo[b,d]furan-2-yl)-9H-carbazole has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transporting properties.
Materials Science: The compound is used in the synthesis of high-performance materials, such as polymers and liquid crystals, due to its unique structural and electronic properties.
Mechanism of Action
The mechanism of action of 3-(Dibenzo[b,d]furan-2-yl)-9H-carbazole depends on its specific application:
In Organic Electronics: The compound functions as an electron-transporting material, facilitating the movement of electrons through the device and improving its efficiency.
In Pharmaceuticals: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A heterocyclic compound with two benzene rings fused to a central furan ring.
Carbazole: A tricyclic aromatic compound with a nitrogen atom in the central ring.
9,9′-(Dibenzo[b,d]furan-2,6-diyl)bis(9H-carbazole): A compound with two carbazole units attached to a dibenzofuran core.
Uniqueness
3-(Dibenzo[b,d]furan-2-yl)-9H-carbazole is unique due to its combination of the structural features of dibenzofuran and carbazole, resulting in distinct electronic and chemical properties. This uniqueness makes it valuable in various scientific applications, particularly in the fields of organic electronics and pharmaceuticals .
Properties
Molecular Formula |
C24H15NO |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-dibenzofuran-2-yl-9H-carbazole |
InChI |
InChI=1S/C24H15NO/c1-3-7-21-17(5-1)19-13-15(9-11-22(19)25-21)16-10-12-24-20(14-16)18-6-2-4-8-23(18)26-24/h1-14,25H |
InChI Key |
VRRXSGIYIUJVED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C4=CC5=C(C=C4)OC6=CC=CC=C65 |
Origin of Product |
United States |
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